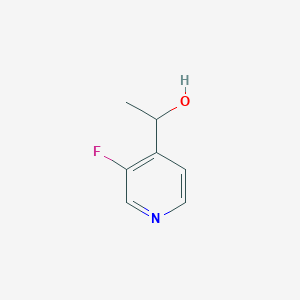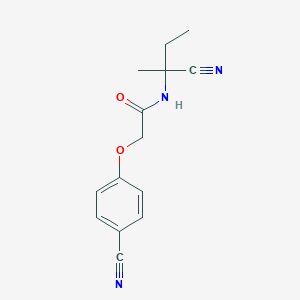![molecular formula C12H13ClN2OS B2573874 N-[1-(1,3-benzothiazol-2-yl)ethyl]-2-chloro-N-methylacetamide CAS No. 847783-40-8](/img/structure/B2573874.png)
N-[1-(1,3-benzothiazol-2-yl)ethyl]-2-chloro-N-methylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-[1-(1,3-benzothiazol-2-yl)ethyl]-2-chloro-N-methylacetamide” is a derivative of benzothiazole . Benzothiazole derivatives have been synthesized worldwide for a wide variety of applications and have been extensively investigated for their diverse biological activities .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The molecular structure of “N-[1-(1,3-benzothiazol-2-yl)ethyl]-2-chloro-N-methylacetamide” can be analyzed using various spectroscopic techniques such as FTIR, 1H-NMR, 13C-NMR, and HRMS .Chemical Reactions Analysis
The chemical reactions involving “N-[1-(1,3-benzothiazol-2-yl)ethyl]-2-chloro-N-methylacetamide” can be studied using various techniques. For instance, the reaction of this compound with other reagents can be monitored using 1H NMR .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[1-(1,3-benzothiazol-2-yl)ethyl]-2-chloro-N-methylacetamide” can be determined using various techniques. For instance, its melting point can be determined, and its solubility in various solvents can be tested .科学研究应用
Antibacterial Activity
N-[1-(1,3-benzothiazol-2-yl)ethyl]-2-chloro-N-methylacetamide: and its derivatives have been synthesized and evaluated for their antibacterial properties . Notably, compounds C3, C5, C9, C13-15, and C17 exhibited promising activity against Staphylococcus aureus strains. Among these, C13, which possesses a thiophene ring attached to the benzothiazole moiety via an amide linkage, demonstrated maximum activity against S. aureus NCIM 5022. It’s essential to explore these compounds further for potential clinical applications.
QSAR Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling has been employed to correlate the physicochemical properties of synthesized compounds with their biological activity . Investigating the structural features responsible for antibacterial effects can guide further optimization and drug design.
Antitubercular Compounds
Recent synthetic developments have focused on benzothiazole-based antitubercular compounds . While the specific activity of N-[1-(1,3-benzothiazol-2-yl)ethyl]-2-chloro-N-methylacetamide in this context requires further investigation, its structural motif suggests potential relevance.
Antifungal and Antiprotozoal Activities
Benzothiazole derivatives have demonstrated antifungal and antiprotozoal properties . Although direct studies on our compound are limited, exploring its effects in these areas could yield valuable insights.
Anticancer Potential
Benzothiazoles have been investigated as potential anticancer agents . While the specific impact of our compound remains to be elucidated, its structural diversity warrants further exploration.
Other Medicinal Applications
Benzothiazole derivatives find applications beyond antibacterial and antitubercular fields. Existing drugs containing benzothiazole nuclei, such as riluzole (for amyotrophic lateral sclerosis), ethoxzolamide (glaucoma treatment), and pramipexole (Parkinson’s disease), highlight the versatility of this scaffold .
未来方向
The future directions in the research of “N-[1-(1,3-benzothiazol-2-yl)ethyl]-2-chloro-N-methylacetamide” and similar compounds could involve exploring their potential applications in various fields, such as medicinal chemistry, due to their diverse biological activities . Further studies could also focus on improving the synthesis methods and understanding the mechanism of action of these compounds .
作用机制
Target of Action
N-[1-(1,3-benzothiazol-2-yl)ethyl]-2-chloro-N-methylacetamide is a benzothiazole derivative . Benzothiazole derivatives have been extensively investigated and are associated with diverse biological activities . .
Mode of Action
Benzothiazole derivatives have been known to interact with various biological targets, leading to changes in cellular functions .
Biochemical Pathways
Benzothiazole derivatives have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
A study on similar benzothiazole derivatives indicated a favourable pharmacokinetic profile .
Result of Action
Benzothiazole derivatives have been associated with various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
属性
IUPAC Name |
N-[1-(1,3-benzothiazol-2-yl)ethyl]-2-chloro-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2OS/c1-8(15(2)11(16)7-13)12-14-9-5-3-4-6-10(9)17-12/h3-6,8H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCMXHYDEJVLZIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2S1)N(C)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(1,3-benzothiazol-2-yl)ethyl]-2-chloro-N-methylacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Methyl-1-[(morpholin-3-yl)methyl]urea hydrochloride](/img/structure/B2573792.png)
![3-Imidazo[1,2-a]pyrimidin-2-ylaniline](/img/structure/B2573796.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2573801.png)



![7-Chloro-2-(pyridin-2-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2573805.png)

![2-Iodo-5,5-dimethyl-3-[(3-nitrophenyl)amino]cyclohex-2-en-1-one](/img/structure/B2573807.png)


